1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine
Description
1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine , also known as FTPP , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring with a 4-fluoro-2-(trifluoromethyl)phenyl substituent. The pyrrolidine scaffold is widely used in drug discovery due to its versatility and potential for obtaining biologically active compounds .
Synthesis Analysis
The synthesis of FTPP involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have explored various synthetic strategies to access this compound. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been investigated. Stereoselectivity plays a crucial role, as different stereoisomers and spatial orientations of substituents can impact the biological profile of drug candidates .
Molecular Structure Analysis
FTPP’s molecular formula is C₁₁H₁₂F₃N , with a molecular weight of approximately 260.21 g/mol. The key features include the pyrrolidine ring and the 4-fluoro-2-(trifluoromethyl)phenyl group. The stereogenicity of carbons within the pyrrolidine ring influences its biological activity .
Chemical Reactions Analysis
FTPP’s reactivity depends on its functional groups. It may participate in substitution reactions, ring-opening reactions, or cyclization processes. Investigating its behavior under various conditions is essential for understanding its synthetic potential and reactivity .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBYKIEEYCCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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